
3-Bromo-1,2,4-oxadiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom and a carboxylic acid group in its structure makes it a versatile building block for various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,2,4-oxadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-1,2,4-oxadiazole-5-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions are less frequently detailed in the literature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazole derivatives, while oxidation and reduction reactions can modify the functional groups present on the molecule.
Aplicaciones Científicas De Investigación
3-Bromo-1,2,4-oxadiazole-5-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates with antibacterial, antiviral, and anti-inflammatory properties.
Biological Studies: The compound is used in the development of bioactive molecules for studying various biological pathways and mechanisms.
Industrial Applications: It is employed in the synthesis of advanced materials, such as electroluminescent and electron-transport materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-1,2,4-oxadiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to act as a bioisosteric hydrogen bond acceptor, which can modulate the electronic and hydrogen bond-accepting capabilities of the molecules it interacts with . This property is particularly valuable in medicinal chemistry, where it can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Uniqueness
3-Bromo-1,2,4-oxadiazole-5-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group in its structure. This combination of functional groups provides distinct reactivity and versatility compared to other oxadiazole derivatives. The bromine atom allows for further functionalization through substitution reactions, while the carboxylic acid group enhances its solubility and potential for forming hydrogen bonds.
Propiedades
Fórmula molecular |
C3HBrN2O3 |
|---|---|
Peso molecular |
192.96 g/mol |
Nombre IUPAC |
3-bromo-1,2,4-oxadiazole-5-carboxylic acid |
InChI |
InChI=1S/C3HBrN2O3/c4-3-5-1(2(7)8)9-6-3/h(H,7,8) |
Clave InChI |
YJQSLFMEDMVODN-UHFFFAOYSA-N |
SMILES canónico |
C1(=NC(=NO1)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-bromo-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B11804717.png)
![(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-5-yl)(phenyl)methanol](/img/structure/B11804718.png)
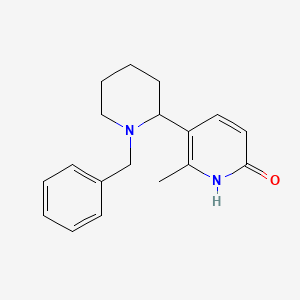
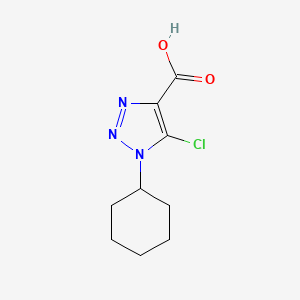
![1-(4-Chloro-2-fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11804730.png)
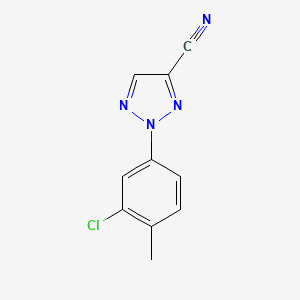

![6-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B11804756.png)

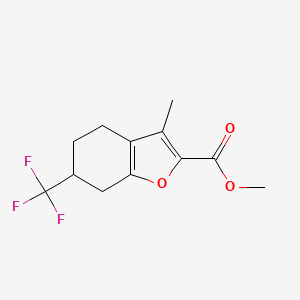
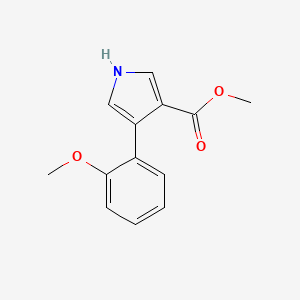


![3-Benzyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B11804804.png)
